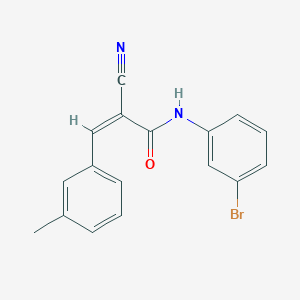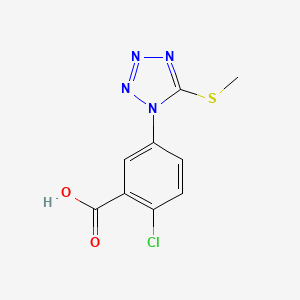
2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methylsulfanyl group, and a tetrazole ring attached to the benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the tetrazole ring through cyclization reactions involving appropriate precursors. The chloro and methylsulfanyl groups are introduced via substitution reactions using suitable reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis protocols that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under conditions that favor nucleophilic substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted benzoic acids, and various derivatives depending on the specific reagents and conditions used.
科学研究应用
2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which 2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and methylsulfanyl groups, along with the tetrazole ring, contribute to its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.
相似化合物的比较
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-(chlorosulfonyl)benzoic acid
- 2-Chloro-5-(methylthio)benzoic acid
Comparison: Compared to these similar compounds, 2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
2-chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S/c1-17-9-11-12-13-14(9)5-2-3-7(10)6(4-5)8(15)16/h2-4H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBCPKLUGHJSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
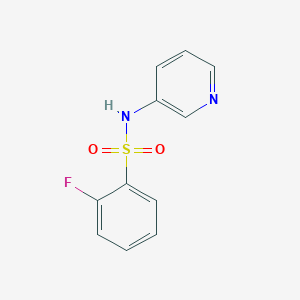
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)
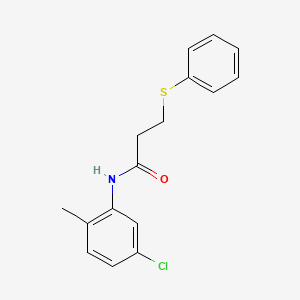
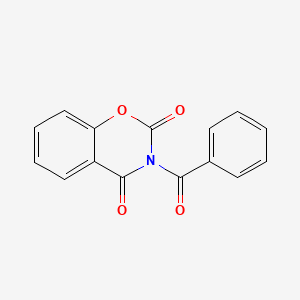
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ETHOXYBENZAMIDE](/img/structure/B5764947.png)
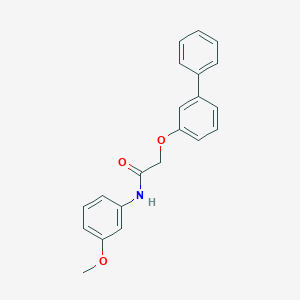
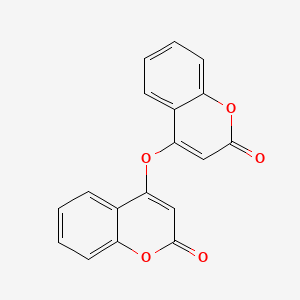
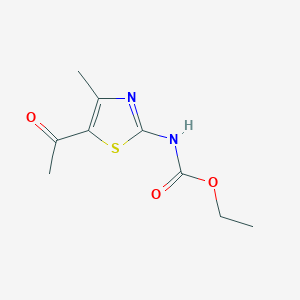
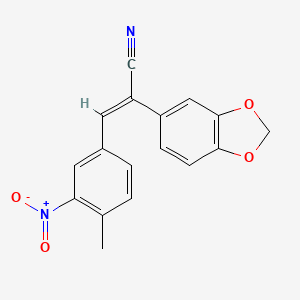
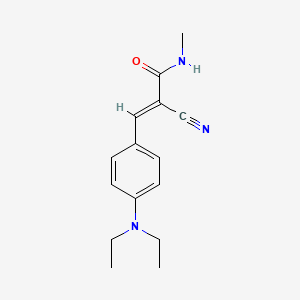
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)
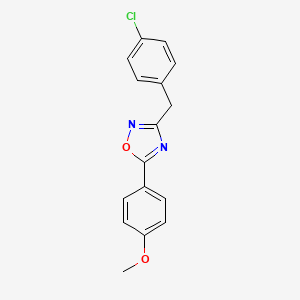
![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
